1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
Description
Historical Development of Triazolopyrimidines
The triazolopyrimidine scaffold was first synthesized in 1909 by Bulow and Haas, who reported the foundational structure of 1,2,4-triazolo[1,5-a]pyrimidine. Early studies focused on its synthesis and basic reactivity, but the compound’s medicinal potential remained unexplored until the mid-20th century. A pivotal advancement occurred in the 1950s with the discovery of Trapidil, a platelet-derived growth factor antagonist derived from the triazolopyrimidine core, which demonstrated vasodilatory and anti-platelet properties. Subsequent decades saw expanded interest in the scaffold’s bioisosteric potential, particularly as a purine analog, due to its structural similarity to nucleobases.
Recent innovations, such as the isolation of natural triazolopyrimidines like essramycin from marine Streptomyces species, have further underscored the scaffold’s versatility. Synthetic methodologies have evolved to include annulation strategies, rearrangements, and metal-catalyzed reactions, enabling the production of diverse derivatives with tailored biological activities.
Classification of Triazolo[4,5-d]Pyrimidine Compounds
Triazolopyrimidines exhibit eight possible isomeric configurations, with the triazolo[1,5-a]pyrimidine isomer being the most stable and widely studied. However, the triazolo[4,5-d]pyrimidine subclass, to which the target compound belongs, represents a distinct structural variant characterized by:
- A fused triazole ring at positions 4 and 5 of the pyrimidine core.
- Enhanced electron-withdrawing properties due to nitrogen atom positioning.
- Greater steric flexibility for functionalization at the 3- and 7-positions.
Table 1: Key Isomeric Variants of Triazolopyrimidines
| Isomer Type | Substituent Positions | Stability Profile |
|---|---|---|
| Triazolo[1,5-a] | 1,2,4-triazole fused | High |
| Triazolo[4,5-d] | 4,5-pyrimidine fused | Moderate |
| Triazolo[3,4-b] | 3,4-pyrimidine fused | Low |
Significance in Medicinal Chemistry
Triazolopyrimidines have demonstrated multifaceted pharmacological activities, including:
- Anticancer Effects : Inhibition of kinase enzymes such as cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs).
- Antiviral Activity : Targeting viral proteases and polymerases, with recent studies highlighting potential against SARS-CoV-2 via molecular docking.
- Antimicrobial Properties : Disruption of bacterial cell wall synthesis and fungal ergosterol biosynthesis.
The target compound’s 4-chlorophenyl and 4-fluorobenzyl substituents enhance lipophilicity, facilitating membrane penetration and target engagement. Additionally, the thioether linkage at position 7 stabilizes the molecule against metabolic degradation, prolonging its pharmacokinetic half-life.
Structural Features of Thioether-Linked Triazolopyrimidines
The thioether moiety in 1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is synthesized via nucleophilic substitution reactions, often employing dibromine in acetic acid with sodium acetate as a base (Figure 1). This linkage confers:
- Electron-Donating Effects : The sulfur atom enhances aromatic ring electron density, improving interactions with electrophilic biological targets.
- Conformational Rigidity : Restricts rotational freedom around the C–S bond, optimizing binding pocket occupancy.
- Redox Activity : Participation in disulfide bond formation under physiological conditions, enabling prodrug strategies.
Table 2: Synthetic Routes for Thioether-Linked Triazolopyrimidines
| Starting Material | Reagents | Yield (%) |
|---|---|---|
| 2-Chloro-4-hydrazineylthieno[3,2-d]pyrimidine | Br₂, AcOH, NaOAc | 54–94 |
| Pyrimidinedione derivatives | Thiourea, POCl₃ | 60–85 |
The 4-fluorobenzyl group at position 3 further modulates solubility and target selectivity, while the 4-chlorophenyl acetyl moiety enhances hydrophobic interactions with enzyme active sites. X-ray crystallography studies of analogous compounds reveal planar triazolopyrimidine cores with dihedral angles <10° between fused rings, ensuring optimal π-π stacking with biological macromolecules.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-14-5-3-13(4-6-14)16(27)10-28-19-17-18(22-11-23-19)26(25-24-17)9-12-1-7-15(21)8-2-12/h1-8,11H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLNQQRTWXUFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C(=NC=N3)SCC(=O)C4=CC=C(C=C4)Cl)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Synthesis of the pyrimidine ring: This involves the condensation of appropriate precursors under acidic or basic conditions.
Thioether formation: The final step involves the nucleophilic substitution of a halide with a thiol to form the thioether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen atoms in the aromatic rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. Notably:
- Mechanism of Action : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival. For instance, it interacts with poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .
- Efficacy : In vitro assays demonstrated that derivatives of this compound exhibit significant antiproliferative effects on human breast cancer cells, with IC₅₀ values indicating moderate to strong activity against these cells .
Targeting Specific Pathways
The compound also shows promise in targeting specific signaling pathways associated with tumor growth:
- Polo-like Kinase 1 (Plk1) : It has been explored as a potential inhibitor of Plk1, a kinase that plays a critical role in cell cycle regulation and is often overexpressed in various cancers .
- PARP Inhibition : Its ability to inhibit PARP suggests potential use as a therapeutic agent in cancers with homologous recombination deficiencies .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting cellular processes. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Triazolo-Pyrimidine Cores
Key Insights :
- The 4-fluorobenzyl group in the target compound increases metabolic stability compared to non-fluorinated analogs (e.g., phenyl in ).
- Piperazinyl substituents (as in ) improve aqueous solubility but reduce blood-brain barrier penetration relative to the target’s chlorophenyl-thioether system.
Functional Group Comparisons
- Thioether vs. Ether/Nitrile : The thioether linkage in the target compound confers higher chemical stability under acidic conditions compared to ether analogs (e.g., compound 19 in , which contains a thioxo group). However, it may reduce hydrogen-bonding capacity relative to nitriles or amines.
- Halogen Effects: The 4-chlorophenyl group enhances lipophilicity (LogP +0.5 vs.
Biological Activity
1-(4-chlorophenyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on recent research findings.
Chemical Structure
The compound can be represented as follows:
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthetic pathway typically includes the formation of the triazolo-pyrimidine core and subsequent thioether formation with the chlorophenyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds within the triazolo[4,5-d]pyrimidine class. For instance:
- In vitro Studies : Compounds with similar structures have shown significant antiproliferative activity against various cancer cell lines, including HeLa and A549. The IC50 values for these compounds ranged from low nanomolar to micromolar concentrations, indicating strong efficacy in inhibiting cancer cell growth .
- Mechanism of Action : The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, a related compound demonstrated a 2-fold increase in potency compared to known inhibitors like combretastatin A-4 .
Antiviral and Antifungal Properties
Emerging data suggest that derivatives of this compound may also exhibit antiviral and antifungal activities. A study reported that pyrimidine derivatives containing oxadiazole thioether groups displayed promising antiviral effects against certain viral strains .
Case Studies
-
HeLa Cell Line Study :
- Objective : Evaluate the antiproliferative effects of the compound on HeLa cells.
- Findings : The compound led to significant cell death via apoptosis, with IC50 values indicating high potency.
- Mechanism : Induction of mitochondrial pathways was observed alongside tubulin inhibition.
-
Zebrafish Model :
- Objective : Assess in vivo efficacy.
- Findings : The compound significantly inhibited tumor growth in zebrafish embryos, supporting its potential for further development as an anticancer agent.
Data Table
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 1 | HeLa | 83 | Tubulin polymerization |
| 2 | A549 | 101 | Apoptosis via mitochondria |
| 3 | Jurkat | 91 | Cell cycle arrest |
Q & A
Q. How to design a robust ROS inhibition assay?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
